2-(4-(2-Bromo-4-fluorophenoxy)butyl)isoindoline-1,3-dione
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Overview
Description
2-(4-(2-Bromo-4-fluorophenoxy)butyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of an isoindoline-1,3-dione core structure with a 2-bromo-4-fluorophenoxy butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Bromo-4-fluorophenoxy)butyl)isoindoline-1,3-dione typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Bromo-4-fluorophenoxy)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: The phenoxy group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel-based catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation may produce a compound with a higher oxidation state .
Scientific Research Applications
2-(4-(2-Bromo-4-fluorophenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The compound’s unique structural features make it suitable for use in the synthesis of advanced materials, including polymers and photochromic materials.
Biological Studies: It is used in studies exploring its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-Bromo-4-fluorophenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Similar in structure but with an acetyl group instead of a fluorophenoxy group.
2-(4-(2-Chloro-4-fluorophenoxy)butyl)isoindoline-1,3-dione: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(4-(2-Bromo-4-fluorophenoxy)butyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione core with the 2-bromo-4-fluorophenoxy butyl substituent. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(2-bromo-4-fluorophenoxy)butyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO3/c19-15-11-12(20)7-8-16(15)24-10-4-3-9-21-17(22)13-5-1-2-6-14(13)18(21)23/h1-2,5-8,11H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOBJLTZDYAFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=C(C=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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